molecular formula C20H24N2O3S B15027648 methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15027648
M. Wt: 372.5 g/mol
InChI Key: TXEIIHQNBNFWGE-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which combines thiazole and pyrimidine rings, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolopyrimidines, including methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, typically involves multi-step reactions. One common method involves the condensation of appropriate aldehydes with thioamides and β-ketoesters under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance yields . Additionally, green chemistry approaches, such as solvent-free reactions and the use of ionic liquids, are being investigated to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . Additionally, it can modulate signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

methyl 2-ethyl-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H24N2O3S/c1-6-15-18(23)22-17(14-9-7-13(8-10-14)11(2)3)16(19(24)25-5)12(4)21-20(22)26-15/h7-11,15,17H,6H2,1-5H3

InChI Key

TXEIIHQNBNFWGE-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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